molecular formula C11H20Cl2N2S B2934494 [1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride CAS No. 2108168-67-6

[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride

Cat. No. B2934494
CAS RN: 2108168-67-6
M. Wt: 283.26
InChI Key: HKYSVLUZBYRQGS-UHFFFAOYSA-N
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Description

“[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2108168-67-6 . It has a molecular weight of 283.26 . The IUPAC name for this compound is (1-(thiophen-3-ylmethyl)piperidin-4-yl)methanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2S.2ClH/c12-7-10-1-4-13(5-2-10)8-11-3-6-14-9-11;;/h3,6,9-10H,1-2,4-5,7-8,12H2;2*1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl) atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The signal word is "Warning" .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by [1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride are currently unknown . As research progresses, we will gain a better understanding of the pathways this compound affects and their downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.

properties

IUPAC Name

[1-(thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S.2ClH/c12-7-10-1-4-13(5-2-10)8-11-3-6-14-9-11;;/h3,6,9-10H,1-2,4-5,7-8,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYSVLUZBYRQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CSC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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